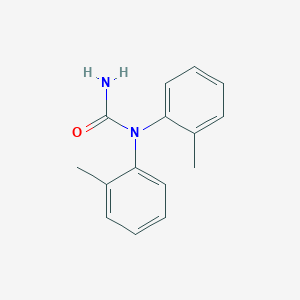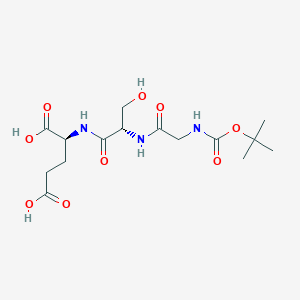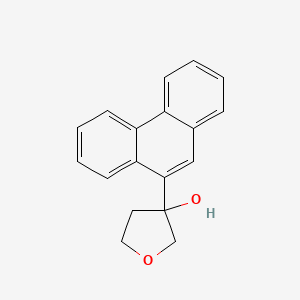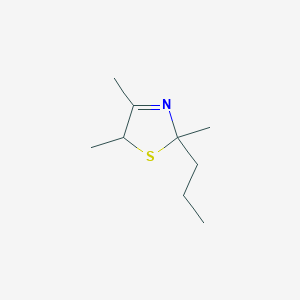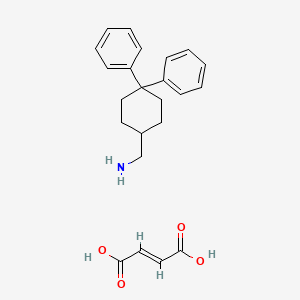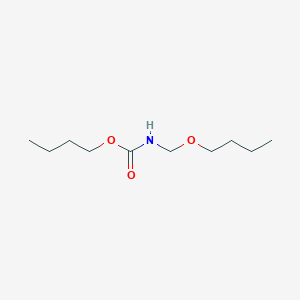
Butyl (butoxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (butoxymethyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its role as a protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl (butoxymethyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . Another approach involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect amines, forming the carbamate under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The use of nonmetallic regenerable reagents and catalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), enhances the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (butoxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate back to the amine and alcohol components.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted carbamates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl (butoxymethyl)carbamate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of butyl (butoxymethyl)carbamate involves the formation of a stable carbamate bond with the amine group. This bond provides protection to the amine during chemical reactions and can be selectively removed under specific conditions, such as acidic or basic hydrolysis . The molecular targets and pathways involved include the stabilization of the amine group and prevention of unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, removed under acidic conditions.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness
Butyl (butoxymethyl)carbamate is unique due to its specific protecting properties and ease of removal under mild conditions. Its stability and versatility make it a valuable compound in various chemical and industrial applications .
Propiedades
Número CAS |
63578-90-5 |
|---|---|
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
butyl N-(butoxymethyl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-3-5-7-13-9-11-10(12)14-8-6-4-2/h3-9H2,1-2H3,(H,11,12) |
Clave InChI |
LFFFLAZOWYPMDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCNC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

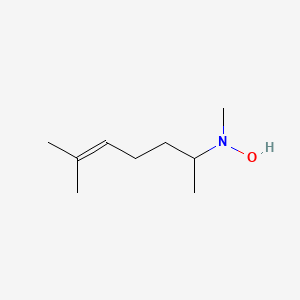
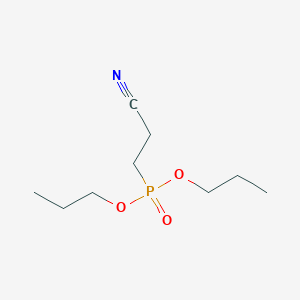

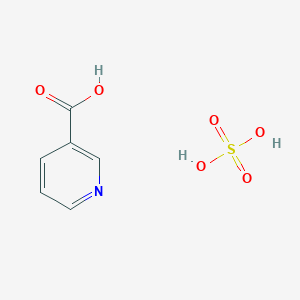
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
